molecular formula C8H7BrO5 B12809639 3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid CAS No. 18700-61-3

3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid

Cat. No.: B12809639
CAS No.: 18700-61-3
M. Wt: 263.04 g/mol
InChI Key: BQMKEGIYBFPWOU-UHFFFAOYSA-N
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Description

NSC 6137, also known as N-Chlorosuccinimide, is a chlorinating and oxidizing agent widely used in organic chemistry. It serves as a source of chlorine in radical reactions and various electrophilic additions. This compound is particularly useful for halogenation reactions, where it introduces chlorine atoms into organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Chlorosuccinimide is typically synthesized by the chlorination of succinimide. The reaction involves treating succinimide with chlorine gas in the presence of a solvent such as acetic acid. The reaction conditions usually require a controlled temperature to ensure the selective formation of N-Chlorosuccinimide.

Industrial Production Methods

In industrial settings, N-Chlorosuccinimide is produced on a larger scale using similar chlorination processes. The production involves the continuous feeding of succinimide and chlorine gas into a reactor, maintaining optimal reaction conditions to maximize yield and purity. The product is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N-Chlorosuccinimide undergoes various types of chemical reactions, including:

    Oxidation: It acts as an oxidizing agent, facilitating the oxidation of organic substrates.

    Substitution: It participates in electrophilic substitution reactions, introducing chlorine atoms into aromatic rings.

    Addition: It can add chlorine atoms to double bonds in alkenes.

Common Reagents and Conditions

    Oxidation: Common reagents include organic substrates and solvents like acetic acid. The reaction is typically carried out at room temperature.

    Substitution: Reagents include aromatic compounds and catalysts such as Lewis acids. The reaction conditions vary depending on the substrate.

    Addition: Reagents include alkenes and solvents like dichloromethane. The reaction is usually performed at low temperatures to control the addition process.

Major Products Formed

    Oxidation: The major products are oxidized organic compounds.

    Substitution: The major products are chlorinated aromatic compounds.

    Addition: The major products are chlorinated alkanes.

Scientific Research Applications

N-Chlorosuccinimide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the modification of biomolecules, such as the chlorination of peptides and proteins.

    Medicine: It is used in the development of chlorinated drugs and diagnostic agents.

    Industry: It is utilized in the production of chlorinated intermediates for various industrial processes.

Mechanism of Action

N-Chlorosuccinimide exerts its effects through the release of chlorine atoms. The molecular targets include organic substrates that undergo chlorination or oxidation. The pathways involved typically include radical mechanisms, where chlorine radicals are generated and react with the substrates to form the desired products.

Comparison with Similar Compounds

Similar Compounds

    N-Bromosuccinimide: Similar to N-Chlorosuccinimide, but introduces bromine atoms instead of chlorine.

    N-Iodosuccinimide: Similar to N-Chlorosuccinimide, but introduces iodine atoms instead of chlorine.

Uniqueness

N-Chlorosuccinimide is unique due to its high reactivity and selectivity in chlorination reactions. It is preferred over other halogenating agents for its ability to introduce chlorine atoms under mild conditions, making it a valuable reagent in organic synthesis.

Properties

CAS No.

18700-61-3

Molecular Formula

C8H7BrO5

Molecular Weight

263.04 g/mol

IUPAC Name

2-bromo-5-oxo-4,8-dioxatricyclo[4.2.1.03,7]nonane-9-carboxylic acid

InChI

InChI=1S/C8H7BrO5/c9-3-4-1(7(10)11)2-5(13-4)6(3)14-8(2)12/h1-6H,(H,10,11)

InChI Key

BQMKEGIYBFPWOU-UHFFFAOYSA-N

Canonical SMILES

C12C(C3C(C(C1O3)OC2=O)Br)C(=O)O

Origin of Product

United States

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